Product packaging for Aka Lumine(Cat. No.:CAS No. 1176235-08-7)

Aka Lumine

Cat. No.: B605259
CAS No.: 1176235-08-7
M. Wt: 302.39
InChI Key: ULTVSKXCSMDCHR-GGWOSOGESA-N
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Description

Contextualization of Bioluminescence Imaging (BLI) in Contemporary Biological Investigations

Bioluminescence imaging (BLI) is a powerful and widely utilized technique in modern biological research, enabling the non-invasive monitoring of cellular and molecular processes within a living organism. nih.govelifesciences.org This method relies on the light produced from a biochemical reaction catalyzed by a luciferase enzyme as it oxidizes a luciferin (B1168401) substrate. news-medical.net By genetically engineering cells to express a luciferase reporter, scientists can track a variety of biological events, such as gene expression, cell proliferation, and the progression of diseases, longitudinally in the same subject. nih.govnih.gov A significant advantage of BLI over other imaging modalities, like fluorescence imaging, is its high signal-to-noise ratio, as there is virtually no background light produced by the host tissues. mdpi.com This characteristic allows for highly sensitive detection, making BLI an indispensable tool in preclinical research, including oncology and neuroscience. nih.govfrontiersin.org

Historical Trajectory of Luciferin Analogues for Enhanced Bioimaging Capabilities

The most common BLI system uses firefly luciferase (FLuc) and its substrate, D-luciferin. news-medical.net However, the yellow-green light (peak emission ~562 nm) produced by this reaction is significantly absorbed and scattered by biological tissues, limiting its effectiveness for deep-tissue imaging. mdpi.comnih.gov To overcome this limitation, researchers have focused on developing synthetic luciferin analogues with improved properties. Early efforts involved chemical modifications to enhance cellular uptake. frontiersin.org The focus subsequently shifted towards creating analogues that produce red-shifted light for better tissue penetration. frontiersin.org This led to the development of various compounds, including aminoluciferins. frontiersin.orgnih.gov A notable example is CycLuc1, a synthetic aminoluciferin (B605428) that produces red-shifted light and demonstrates better biodistribution than D-luciferin. news-medical.netresearchgate.net This progression culminated in the synthesis of analogues like Aka Lumine, which pushes the emission further into the near-infrared spectrum, significantly enhancing deep-tissue imaging capabilities. nih.govnih.gov

Fundamental Rationale for Near-Infrared (NIR) Emission in Deep-Tissue Bioluminescence Probes

The primary motivation for developing probes that emit light in the near-infrared (NIR) range (approximately 650-900 nm) is the "optical window" of biological tissue. fujifilm.comfujifilm.com Within this spectral window, the absorption of photons by major endogenous components like hemoglobin and water is minimal. fujifilm.comfujifilm.com Light with shorter wavelengths, such as the yellow-green light from the D-luciferin/luciferase reaction, is strongly attenuated, meaning it is absorbed and scattered, preventing it from reaching an external detector from deep within the body. nih.govmdpi.com In contrast, NIR light can penetrate tissues much more effectively. news-medical.netnih.govresearchgate.net This increased tissue penetration allows for the highly sensitive detection of signals originating from deep organs like the lungs, liver, and brain, which is a significant challenge for conventional BLI systems. nih.govnih.govmedilumine.com

Overview of this compound’s Pivotal Role in Advancing Non-Invasive Imaging Methodologies

This compound, a synthetically developed luciferin analogue, represents a major advancement in non-invasive imaging. probechem.comtargetmol.com Its key characteristic is the production of near-infrared bioluminescence, with a peak emission at approximately 677 nm when it reacts with firefly luciferase. nih.govmedilumine.commedkoo.com This red-shifted emission results in markedly superior sensitivity for deep-tissue imaging compared to both D-luciferin and other synthetic analogues like CycLuc1. nih.govglpbio.com

Research has shown that this compound's properties lead to significantly enhanced signals from targets within deep tissues, such as cancer metastases in the lung. glpbio.com Furthermore, this compound is brain penetrant, a crucial feature that allows for high-fidelity imaging of neural activity, which was difficult to achieve with previous substrates. nih.govfujifilm.comriken.jp The development of this compound also spurred protein engineering efforts, leading to a mutated firefly luciferase called Akaluc. riken.jpbiorxiv.org The pairing of this compound with Akaluc, known as the AkaBLI system, produces a bioluminescent signal that can be up to 1000 times brighter in the mouse brain than the conventional D-luciferin system, enabling visualization of even single cells in deep tissues of freely moving animals. news-medical.netriken.jptocris.com

Research Findings and Data

Comparative Properties of Luciferin Analogues

The advancement of bioluminescence imaging is marked by the development of synthetic luciferins with improved spectral properties for in vivo applications. The table below compares the peak emission wavelength of this compound with the traditional D-luciferin and another synthetic analogue, CycLuc1.

CompoundPeak Emission Wavelength (λmax)Spectral RangeReference(s)
D-luciferin ~562 nmYellow-Green nih.gov
CycLuc1 ~600 nmRed elifesciences.orgnih.gov
This compound ~677 nmNear-Infrared (NIR) news-medical.netnih.govmedilumine.com

This table illustrates the significant red-shift achieved by this compound, moving the emission into the highly desirable near-infrared window for deep-tissue imaging.

Performance in Biological Systems

The combination of a luciferin and a luciferase determines the brightness and sensitivity of the bioluminescence system. The AkaBLI system, which pairs this compound with an engineered luciferase (Akaluc), was developed to maximize photon output.

Bioluminescence SystemRelative Brightness Enhancement (in vivo)Key AdvantagesReference(s)
D-luciferin / FLuc BaselineStandard system, widely used. news-medical.net
This compound / FLuc Increased deep-tissue sensitivityNIR emission, better tissue penetration. nih.gov
This compound / Akaluc (AkaBLI) 100-1000x brighter than D-luciferin/FLucExceptionally high photon output, enables single-cell detection in deep tissues. riken.jptocris.com

This table summarizes the performance gains of this compound, particularly when used in the optimized AkaBLI system, highlighting its transformative impact on sensitive in vivo imaging.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O2S B605259 Aka Lumine CAS No. 1176235-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTVSKXCSMDCHR-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Synthetic Pathways of Aka Lumine

Structural Elucidation and Comparative Analysis with Canonical Luciferins

The chemical structure of Aka Lumine is (4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid. medkoo.comsigmaaldrich.com Its design represents a significant departure from the native firefly D-luciferin. The core innovation in this compound's architecture is the replacement of D-luciferin's benzothiazole (B30560) group with a dimethylaniline moiety, connected to the thiazoline (B8809763) carboxylic acid core via an extended π-conjugated butadienyl linker. spiedigitallibrary.orgacs.orgpearson.com

This extension of the π-system is the primary reason for the compound's most valuable characteristic: a substantial redshift in its emission spectrum. mdpi.comnih.gov When it reacts with native firefly luciferase (FLuc), this compound produces bioluminescence with a maximum emission wavelength (λmax) of approximately 677 nm. nih.govnih.gov This is well within the near-infrared "optical window" where biological tissues are more transparent due to lower absorption by molecules like hemoglobin and melanin. nih.gov In contrast, D-luciferin's reaction with FLuc peaks at around 562 nm (yellow-green), a wavelength range that is significantly attenuated by tissue. nih.govnih.gov

Another synthetic analogue, CycLuc1, also offers red-shifted emission but differs structurally. The comparative properties of these luciferins highlight the specific advantages of this compound's design for deep-tissue imaging. nih.govresearchgate.net

CompoundCore Aromatic MoietyEmission Max (λmax) with FLucKey Structural Feature
D-luciferinBenzothiazole~562 nmCanonical firefly luciferin (B1168401) structure. riken.jp
This compoundDimethylaniline~677 nmExtended π-conjugation via a butadienyl linker. spiedigitallibrary.orgmdpi.com
CycLuc16-deoxyluciferin derivative~600 nmModified benzothiazole core for red-shifted emission. acs.org

Advanced Chemical Synthesis Techniques for this compound

The synthesis of this compound has evolved to improve efficiency and yield, reflecting sophisticated strategies in modern organic chemistry.

Early synthetic routes to this compound and similar π-extended luciferins were often multi-step processes. mdpi.com A more recent and improved strategy provides an expedient, two-step synthesis. This method utilizes a Horner–Wadsworth–Emmons reaction followed by a condensation with D-cysteine. mdpi.com

The general pathway involves:

Formation of the π-Extended Aldehyde: This key intermediate is built using reactions that create the conjugated polyene system attached to the dimethylaniline head. The Horner–Wadsworth–Emmons or Knoevenagel condensation reactions are effective for this purpose, as they allow for controlled formation of the carbon-carbon double bonds. mdpi.comsigmaaldrich.com

Thiazoline Ring Formation: The aldehyde intermediate is then reacted with D-cysteine in a condensation reaction. This step cyclizes to form the characteristic 4,5-dihydrothiazole-4-carboxylic acid ring, which is essential for luciferase recognition. riken.jpmdpi.com

This streamlined approach, starting from readily available aldehydes, has made this compound and its analogues more accessible for research. mdpi.com

The this compound scaffold lends itself to regioselective modification to fine-tune its chemical and pharmacokinetic properties. The dimethylamino group on the phenyl ring is a primary target for derivatization due to its strong electron-donating nature, which influences the molecule's spectral properties.

Key examples of such modifications include:

NIRLucs: In one study, the dimethylamino group was replaced with various cyclic amine moieties. This modification, which further increases the electron-donating ability of the group, resulted in a series of analogues (NIRLucs) with emission wavelengths shifted even further into the NIR, up to 690 nm. acs.org

seMpai: To address the poor solubility and tendency of AkaLumine to accumulate in the liver, an analogue named seMpai was developed. mdpi.comresearchgate.net In seMpai, a pyridyl aniline (B41778) moiety replaces the dimethylaniline group, increasing the compound's hydrophilicity. google.com

These examples demonstrate how targeted, regioselective derivatization of the core scaffold allows for the rational design of next-generation probes with improved properties for specific biological applications.

This compound in its free base form has poor aqueous solubility. sigmaaldrich.comresearchgate.net This is a significant drawback for in vivo applications, which require administration in physiological buffers. To overcome this, salt formation is a widely employed and effective strategy.

For this compound, the most common salt form is the hydrochloride (HCl) salt, often referred to as AkaLumine-HCl. nih.govnih.gov This salt exhibits greatly enhanced solubility in water and saline (>10 mg/mL) compared to the free base. sigmaaldrich.com The synthesis of AkaLumine-HCl is straightforward: the AkaLumine free base is suspended in a solution and treated with hydrochloric acid (e.g., 4 M HCl in dioxane), causing the hydrochloride salt to precipitate, which can then be isolated. nih.gov In addition to the hydrochloride, a sodium salt form has also been noted. nih.gov

Compound FormKey PropertyRationale
This compound (Free Base)Poor aqueous solubility (~0.2 mg/mL). sigmaaldrich.comThe hydrophobic nature of the extended aromatic system limits solubility in water. mdpi.com
AkaLumine-HCl (Hydrochloride Salt)High aqueous solubility (>10 mg/mL). sigmaaldrich.comThe ionized carboxylic acid and protonated amine increase polarity, facilitating dissolution in aqueous media. nih.govnih.gov

Stereochemical Control and Purity Considerations in Synthesis

The biological activity of luciferins is highly dependent on their specific stereochemistry. Like natural D-luciferin, this compound contains a chiral center at the C4 position of the thiazoline ring.

Stereochemical Control: The required (S)-configuration is established by using D-cysteine as a chiral starting material in the thiazoline ring formation step. riken.jpmdpi.com The "D" designation for the amino acid corresponds to the (R)-configuration, but the Cahn-Ingold-Prelog priority rules result in an (S)-designation for the final heterocyclic product. Furthermore, the geometry of the butadienyl bridge must be controlled to achieve the (1E,3E)-isomer, which is accomplished through stereoselective synthesis methods like the Horner–Wadsworth–Emmons reaction. medkoo.commdpi.com

Purity: For use in sensitive biological assays, high purity is essential. Commercial preparations of this compound and its salts are typically offered at purities greater than 98%, as verified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). sigmaaldrich.comnih.gov This ensures that observed bioluminescent signals are attributable to the compound of interest and not to impurities.

Photophysical and Spectroscopic Characterization of Aka Lumine Systems

Comprehensive Analysis of Near-Infrared Emission Profile and Spectral Bandwidths

Aka Lumine, in conjunction with firefly luciferase (FLuc), produces a distinct near-infrared (NIR) bioluminescence signal. medilumine.com The emission maximum (λmax) for the AkaLumine-HCl/FLuc reaction is consistently reported to be in the range of 675 nm to 677 nm. nih.govmedilumine.commedchemexpress.com This positions its emission squarely within the NIR window (approximately 650-900 nm), a spectral range where biological tissues exhibit minimal light absorption by components such as hemoglobin and water. fujifilm.com This characteristic is a significant advantage over the conventional D-luciferin/FLuc system, which emits light at a maximum wavelength of about 560 nm. sigmaaldrich.com The red-shifted emission of this compound allows for greater tissue penetration and reduced scattering, leading to enhanced sensitivity for in vivo imaging applications. medilumine.com

The bioluminescence emission spectrum of this compound is broad and can be fitted with two simple Gaussian components. researchgate.netresearchgate.net This spectral feature is important for understanding the underlying electronic transitions of the light-emitting species, oxyluciferin. The hydrochloride salt form, AkaLumine-HCl, is commonly used in research. nih.govfujifilm.com When paired with a specifically engineered mutant of firefly luciferase called Akaluc, the emission peak experiences a slight blue-shift to around 650 nm. jax.orgmdpi.com

Spectroscopic Emission Data for this compound Systems
Luciferin (B1168401)LuciferaseEmission Maximum (λmax)Reference
AkaLumine-HClFirefly Luciferase (FLuc)677 nm nih.govsigmaaldrich.com
AkaLumine-HClFirefly Luciferase (FLuc)675 nm fujifilm.comresearchgate.net
AkaLumine-HClAkaluc650 nm jax.orgmdpi.com
D-luciferinFirefly Luciferase (FLuc)560 nm sigmaaldrich.com

Quantitative Assessment of Quantum Yields and Luminescent Efficiencies in Enzymatic Reactions

The efficiency of a bioluminescent reaction is quantified by its quantum yield (Φ), which is the ratio of the number of photons emitted to the number of reacting luciferin molecules. For the d-AkaLumine/Photinus pyralis luciferase system, the bioluminescence quantum yield has been determined to be 4.0 ± 0.5%. researchgate.netresearchgate.net Notably, this quantum yield is insensitive to pH changes. researchgate.netresearchgate.net In comparison, the D-luciferin/FLuc reaction has a significantly higher quantum yield of approximately 0.48 at pH 8.0. daneshyari.com

Although the quantum yield of this compound is lower than that of D-luciferin, its red-shifted emission results in a higher number of photons successfully penetrating and escaping from deep tissues, which can lead to a superior signal-to-noise ratio in in vivo imaging contexts. spiedigitallibrary.org Efforts to improve the quantum yield of this compound analogues have been undertaken. For instance, replacing the dimethylamino group of this compound with a 1-pyrrolidinyl group resulted in an analogue with a higher quantum yield and improved bioluminescence intensity in whole-body imaging. daneshyari.com This demonstrates that structural modifications can enhance the luminescent efficiency of the this compound scaffold. daneshyari.com

The Michaelis constant (Km), which reflects the substrate concentration at which the enzyme reaction rate is half of the maximum, is another important parameter for assessing enzymatic efficiency. AkaLumine-HCl exhibits a Km of 2.06 μM for recombinant firefly luciferase. medchemexpress.com

Quantum Yield and Kinetic Data
CompoundParameterValueConditionReference
d-AkaLumineQuantum Yield (Φ)4.0 ± 0.5%with Photinus pyralis luciferase researchgate.netresearchgate.net
AkaLumine-HClKm2.06 μMwith recombinant firefly luciferase medchemexpress.com
D-luciferinQuantum Yield (Φ)48%with Photinus pyralis luciferase, pH 8.0 daneshyari.com

Molecular Mechanisms Underpinning Red-Shifted Bioluminescence (e.g., relative to D-luciferin)

The significant red-shift in the bioluminescence of this compound compared to D-luciferin is attributed to its extended π-conjugated system. spiedigitallibrary.org In D-luciferin, the light-emitting chromophore is based on a benzothiazole (B30560) core. To create this compound, the benzothiazole group was replaced with a dimethylaniline unit, and two vinyl units were used to link the aniline (B41778) motifs to the luciferin's thiazole (B1198619) ring. spiedigitallibrary.org

This extension of the π-conjugation in the luciferin analogue reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting excited-state oxyluciferin. mdpi.com A smaller energy gap corresponds to the emission of lower-energy photons, which have longer wavelengths, thus shifting the emission towards the red and near-infrared regions of the spectrum. mdpi.com This strategy of extending π-conjugation is a common and effective approach for designing red-shifted bioluminescent probes. mdpi.comspiedigitallibrary.org

The specific microenvironment of the luciferase active site also plays a crucial role in determining the emission color. However, with substrates like this compound, the inherent electronic structure of the molecule is the primary determinant of the long-wavelength emission, as demonstrated by the fact that it produces red-shifted light with various firefly luciferase mutants. elifesciences.org

Investigation of Luminescence Kinetics and Stability in Complex Biological Milieus

The kinetic profile and stability of a bioluminescent probe in a biological setting are critical for its practical application, influencing the duration and intensity of the signal for imaging. The decay rate of d-AkaLumine bioluminescence is highly sensitive to pH, increasing to 7.0 × 10⁻² sec⁻¹ at pH 8.0. researchgate.netresearchgate.net

In studies involving living animals, the stability and bioavailability of the substrate are paramount. When administered orally to Drosophila, the concentration of this compound influences the rate of signal decrease; higher concentrations lead to a slower decay of the luminescent signal. nih.gov For example, after stopping administration, the time for the signal to fall below a certain threshold was 2.6 hours for a 0.1 mM concentration and 22.8 hours for a 2.0 mM concentration. nih.gov The signal was also found to be stable in individual flies for up to 48 hours after feeding with 1.0 mM AkaLumine. nih.gov

However, the stability of the associated luciferase in complex media like blood serum can be a limiting factor. Studies have shown that Akaluc, the engineered luciferase partner for this compound, is inactive in blood. biorxiv.org This is attributed to low ATP levels in serum and potential deactivation of the enzyme by other serum components. biorxiv.org This contrasts with other luciferases that can remain active when released into the bloodstream. biorxiv.org AkaLumine-HCl is typically stored at -80°C to ensure its stability. sigmaaldrich.comfujifilm.com

Enzymatic Interactions and Mechanistic Insights of Aka Lumine Based Systems

Elucidation of the Aka Lumine-Luciferase Catalytic Cycle

The catalytic cycle involving this compound and luciferase, particularly Akaluc, is based on the general mechanism of firefly bioluminescence. Firefly luciferases catalyze the oxidation of luciferin (B1168401) (or its analogs like this compound) in the presence of adenosine (B11128) triphosphate (ATP), magnesium ions (Mg²⁺), and molecular oxygen (O₂). the-scientist.compromega.de

The proposed catalytic cycle for firefly luciferase with its substrate involves the following key steps:

Activation of the luciferin substrate by ATP to form an adenylyl-luciferin intermediate (luciferyl adenylate). This step requires Mg²⁺. the-scientist.compromega.de

Oxidation of the luciferyl adenylate intermediate by molecular oxygen. This oxidative decarboxylation reaction leads to the formation of an excited-state oxyluciferin analog. the-scientist.compromega.de

Emission of a photon as the excited-state oxyluciferin analog returns to its ground state. the-scientist.compromega.de

In the context of this compound, which is a synthetic analog of D-luciferin, the luciferase enzyme (such as Akaluc) facilitates these steps, leading to the emission of light. The specific structural modifications in this compound compared to D-luciferin influence its interaction with the enzyme's active site and the spectral properties of the emitted light, resulting in the characteristic near-infrared emission of the AkaBLI system. nih.govnews-medical.netfujifilm.comfujifilm.com

It is noted that ATP-dependent luciferases, including FLuc and Akaluc, consume one molecule of ATP in each catalytic cycle, which can potentially lead to metabolic disruption in live cells. nih.govnih.gov

Directed Evolution and Rational Engineering of Luciferase Enzymes for Optimal this compound Pairing

Achieving optimal performance with this compound, particularly for applications requiring high sensitivity and deep tissue penetration, has necessitated the engineering of luciferase enzymes. Directed evolution and rational design strategies have been employed to create luciferase variants with enhanced compatibility and catalytic activity towards this compound. news-medical.netacs.orgriken.jpresearchgate.netnih.govcardiff.ac.ukrsc.orgspiedigitallibrary.orgmdpi.com

Strategies for Enhancing Catalytic Turnover and Substrate Affinity

Strategies for enhancing catalytic turnover and substrate affinity in luciferases for use with this compound involve modifications to the enzyme's active site and surrounding regions. These modifications are aimed at optimizing the binding of this compound and facilitating the catalytic steps of the bioluminescent reaction. Directed evolution allows for the screening of large libraries of enzyme variants to identify those with improved properties, while rational design involves making specific amino acid changes based on structural and mechanistic understanding of the enzyme-substrate interaction. news-medical.netcardiff.ac.ukmdpi.com

The directed evolution process that led to Akaluc involved successive rounds of mutation and selection to improve the enzyme's pairing with this compound. riken.jp This resulted in an enzyme that is a more efficient catalyst for this compound. riken.jp Enhanced substrate affinity means that the enzyme can achieve a higher reaction rate even at lower concentrations of this compound. nih.gov

Optimization of Enzyme Expression Levels and Conformational Stability (e.g., Akaluc protein)

Optimization of enzyme expression levels and conformational stability are crucial for maximizing the bioluminescent signal and ensuring the robustness of this compound-based systems. Higher expression levels of the luciferase enzyme, such as Akaluc, can lead to a stronger bioluminescent signal, assuming sufficient substrate is available. riken.jp

Engineering efforts have also focused on improving the conformational stability of the luciferase protein. A stable enzyme is less prone to denaturation or degradation, which can reduce its activity over time and in various biological environments. Akaluc has been reported to exhibit higher thermostability compared to firefly luciferase. jax.org This enhanced stability contributes to the enzyme's performance in vivo. jax.org Furthermore, strategies to optimize codon usage for expression in specific organisms, such as mammalian systems, have been employed to facilitate higher expression levels of engineered luciferases like Akaluc. the-scientist.comaddgene.org

Determination of Enzymatic Kinetic Parameters (e.g., Michaelis-Menten constants)

Enzymatic kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide quantitative insights into the efficiency of the enzyme-substrate interaction. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is inversely related to substrate affinity. A lower Km indicates higher affinity of the enzyme for the substrate.

Comparative studies have shown differences in substrate concentration requirements for peak signal between Akaluc/Aka Lumine and Luc/D-luciferin systems. For instance, in Drosophila, the Akaluc/Aka Lumine signal peaked at 1.0 mM this compound, while the Luc/D-luciferin signal peaked at 5.0 mM D-luciferin when Luc was ubiquitously expressed. nih.gov This observation supports the notion of a higher affinity of Akaluc for this compound compared to native Luc for D-luciferin. nih.gov

Regulatory Factors and Environmental Modulators Affecting Bioluminescent Output

Key factors and modulators include:

Substrate Concentration: The concentration of this compound directly affects the reaction rate and bioluminescent intensity, following Michaelis-Menten kinetics up to saturation levels. nih.gov

Enzyme Concentration: The amount of active luciferase enzyme (e.g., Akaluc) available for the reaction is a primary determinant of the total light output.

ATP and Mg²⁺ Levels: As the catalytic cycle is ATP-dependent, the availability of ATP and magnesium ions is crucial for the reaction to proceed efficiently. the-scientist.compromega.de Low ATP levels, such as those found in the extracellular space or in dead cells, can limit the activity of ATP-dependent luciferases like Akaluc and FLuc. nih.gov

Oxygen Availability: Molecular oxygen is a reactant in the oxidation of this compound, and its availability can influence the bioluminescent signal. the-scientist.compromega.de

pH: The catalytic activity of firefly luciferases, including Akaluc, is known to be pH-sensitive. jax.org Variations in pH can affect enzyme conformation and catalytic efficiency.

Temperature: Temperature affects enzyme kinetics. While Akaluc has improved thermostability, extreme temperatures can still impact its activity. jax.org

Presence of Inhibitors or Activators: Other molecules present in the environment can potentially interact with the enzyme or substrate, either inhibiting or activating the bioluminescent reaction.

Tissue Environment: For in vivo applications, factors such as tissue type, depth, opacity, and the presence of light-absorbing molecules (e.g., hemoglobin, water, lipids) can affect the detection of the emitted light. nih.govnews-medical.netfujifilm.comfujifilm.comrsc.orgeur.nl this compound's emission in the near-infrared region is specifically advantageous due to reduced absorption and scattering by tissues. nih.govnews-medical.netfujifilm.comfujifilm.com Serum has also been shown to deactivate Akaluc and FLuc, although the exact mechanism requires further elucidation. nih.gov

Understanding these regulatory factors and environmental modulators is essential for optimizing the use of this compound-based systems and for accurate interpretation of bioluminescent signals in various applications.

Advanced Bioluminescence Imaging Bli Methodologies Employing Aka Lumine

Principles and Technological Advancements in Deep-Tissue Bioluminescence Imaging

The fundamental principle behind the enhanced deep-tissue imaging capabilities of the Aka Lumine system lies in its spectral properties. This compound, when catalyzed by a luciferase enzyme, emits light in the near-infrared (NIR) region, with a peak wavelength between 670 and 680 nm. fujifilm.comfujifilm.comnews-medical.net This is a significant advancement because light in the NIR window is less susceptible to absorption and scattering by biological tissues, particularly by components like hemoglobin and water, compared to the green-yellow light produced by the conventional D-luciferin/Firefly luciferase (Fluc) system. fujifilm.commedilumine.commdpi.com This improved tissue penetration allows for the detection of signals from deeper within a living organism. fujifilm.comresearchgate.net

A key technological breakthrough was the development of Akaluc, a mutant of firefly luciferase created through directed evolution to be an optimal catalyst for AkaLumine. riken.jpsci-hub.se The combination of AkaLumine with Akaluc results in the AkaBLI system, which can produce a bioluminescence signal that is 100 to 1,000 times brighter than the conventional Fluc/D-luciferin system in vivo. fujifilm.comriken.jpsci-hub.se This dramatic increase in photon emission significantly improves the signal-to-noise ratio, enabling the visualization of biological processes at much greater depths and with higher clarity. nih.govrsmu.press The favorable biodistribution of AkaLumine's hydrochloride salt form (AkaLumine-HCl), including its ability to cross the blood-brain barrier, further enhances its utility for deep-tissue imaging throughout the body, including the brain. news-medical.netriken.jpsci-hub.se

Table 1: Comparison of Bioluminescence Systems

FeatureConventional System (D-luciferin/Fluc)Advanced System (this compound/Akaluc)Reference
SubstrateD-luciferinThis compound riken.jpnih.gov
EnzymeFirefly Luciferase (Fluc)Akaluc (Engineered Luciferase) riken.jpsci-hub.se
Emission SpectrumGreen/YellowNear-Infrared (NIR) (~675 nm) mdpi.comnih.gov
In Vivo Signal BrightnessStandard100-1000x brighter riken.jpsci-hub.se
Deep-Tissue PenetrationLimitedSuperior fujifilm.comnews-medical.net

Non-Invasive Visualization Techniques for Dynamic Cellular and Molecular Processes

The enhanced brightness and deep-tissue penetration of the this compound system facilitate the non-invasive visualization of dynamic biological events in real-time within living animals. nih.govresearchgate.net This allows researchers to monitor cellular and molecular processes without disturbing the subject, enabling the study of biology in a more natural physiological context, including in freely moving animals. mdpi.comsci-hub.se

Research has demonstrated the use of the Akaluc/AkaLumine system to non-invasively monitor temporal changes in gene expression. nih.govresearchgate.net For instance, studies in Drosophila melanogaster have successfully used this system to track dynamic changes in gene activity in deep tissues like the nervous system. nih.gov It has also been applied to monitor endoplasmic reticulum (ER) stress by observing the splicing of X-box binding protein 1 (XBP1) mRNA. nih.gov In mammals, the AkaBLI system has been used to record video-rate bioluminescence from neurons in deep brain structures, such as the striatum, in a marmoset for over a year, showcasing its power for observing long-term neural activity. sci-hub.se These applications highlight the system's capacity to provide continuous, non-invasive analysis of complex molecular events in the same individual over time. nih.gov

High-Sensitivity Detection Approaches for Low Cell Number Engraftment and Specific Biomarkers

A significant advantage of the this compound/Akaluc system is its extraordinary sensitivity, which permits the detection of a very small number of cells. nih.govbiorxiv.org This high sensitivity is critical for applications such as tracking the initial stages of cancer metastasis, monitoring the engraftment of transplanted stem cells, or detecting rare cells expressing specific biomarkers. nih.govbiorxiv.orgbmbreports.org

The AkaBLI system has been reported to enable the non-invasive visualization of single cancer cells trapped within the lungs of mice. sci-hub.sebiorxiv.orgbmbreports.org In comparative studies, the AkaLumine system demonstrated a vastly lower detection limit than conventional methods. For example, in vitro assays showed that as few as 5 cells expressing Akaluc could be detected, whereas the limit for cells expressing FLuc was 500. biorxiv.org Similarly, for in vivo tracking of glioma, the Akaluc system allowed for the detection of as few as 5,000 transplanted cells shortly after implantation, a significant improvement over the more than 100,000 cells typically required for detection with Fluc BLI. nih.gov This enhanced sensitivity allows for the early detection of tumor establishment and a more accurate assessment of therapeutic response. nih.gov

Table 2: Cellular Detection Limits of Bioluminescence Systems

SystemConditionCell TypeDetection Limit (Cell Number)Reference
AkaLumine/AkaLucIn VitroKB1P Organoids5 biorxiv.org
D-luciferin/FLucIn VitroKB1P Organoids500 biorxiv.org
AkaLumine/AkaLucIn Vivo (Intracranial)Glioma Cells5,000 nih.gov
D-luciferin/FLucIn Vivo (Intracranial)Glioma Cells>100,000 nih.gov
AkaLumine/AkaLucIn Vivo (Lung)HeLa Cells1 sci-hub.sebmbreports.org

Longitudinal Tracking Strategies for Biological Events in Live Animal Models

The ability to perform non-invasive imaging repeatedly over extended periods makes this compound BLI an ideal tool for longitudinal studies in the same animal. nih.govrevvity.com This approach reduces the number of animals required for a study and provides more robust data by allowing each animal to serve as its own control. revvity.com Researchers can track the progression of diseases, the long-term fate of therapeutic cells, and the efficacy of treatments over time. nih.govbiorxiv.orgresearchgate.net

Longitudinal tracking using AkaLumine has been effectively applied in preclinical cancer research. For example, it has enabled the sensitive monitoring of intracranial glioma growth from early establishment through progression, as well as the assessment of tumor regression following therapy and subsequent relapse. nih.gov In models of triple-negative breast cancer, the high sensitivity of the AkaLuc system allowed for the longitudinal monitoring of minimal residual disease (MRD), detecting the small number of tumor cells that survive therapy and can lead to recurrence. biorxiv.org The stable and bright signal allows for consistent and quantitative measurements of cell viability and proliferation across different time points. mdpi.com

Integration of this compound BLI with Multimodal Imaging Platforms

To gain a more comprehensive understanding of complex biological systems, this compound BLI is increasingly being integrated with other imaging modalities. mdpi.com This multimodal approach combines the high-sensitivity, functional information from BLI with anatomical, quantitative, or other types of data from different platforms. mdpi.combiorxiv.org

One such integration is the combination of AkaLumine BLI with magnetic particle imaging (MPI). In a study tracking metastatic breast cancer cells, MPI provided quantitative tracking of cells labeled with superparamagnetic iron oxide nanoparticles, while Akaluc BLI offered complementary information on the viability and location of these cells. mdpi.com While both modalities could detect metastases, they sometimes visualized them in different anatomical regions, demonstrating the power of combining the deep penetration and quantification of MPI with the high sensitivity of BLI to cell viability. mdpi.com Other research has explored combining AkaLumine BLI with photoacoustic tomography (PAT) and ultrasound localization microscopy (ULM) for deep-tissue imaging and manipulation, showcasing the versatility of AkaLumine as a component in sophisticated, hybrid imaging systems. biorxiv.org

Preclinical Research Applications of Aka Lumine in Biomedical Sciences

Utility in Gene Expression Monitoring and Regulation Studies

The high sensitivity and non-invasive nature of the AkaLumine/Akaluc system make it an invaluable asset for monitoring gene expression dynamics in living organisms. nih.govacs.orgresearchgate.net This technology allows for the longitudinal tracking of gene activity within the same subject over time, providing insights into dynamic biological processes without the need for terminal procedures like quantitative real-time PCR (qPCR). nih.gov

Spatiotemporal Analysis of Gene Expression in Invertebrate Models (e.g., Drosophila melanogaster)

In the invertebrate model Drosophila melanogaster, the AkaLumine/Akaluc system has proven to be a powerful tool for the highly sensitive, non-invasive, and temporal monitoring of gene expression. nih.govresearchgate.netnih.gov Studies have demonstrated that oral administration of AkaLumine to flies engineered to express Akaluc results in a significantly brighter luminescence signal compared to the traditional D-luciferin/Luciferase system, enabling the analysis of gene expression in deep tissues and in small numbers of cells. nih.govresearchgate.net This method has been successfully used to track dynamic temporal changes in gene activity, for instance, in olfactory receptor neurons (ORNs), where the system could differentiate signal strength based on the number of expressing neurons. researchgate.net This approach facilitates the detailed spatiotemporal analysis of gene regulation throughout an organism's lifespan and under various conditions. caltech.edunih.gov

Non-Invasive Assessment of Gene Activity in Mammalian Systems

In mammalian systems, the AkaLumine/Akaluc technology enables the non-invasive visualization of molecular and cellular events in living animals. riken.jpresearchgate.net The system's superior brightness and the near-infrared emission of AkaLumine allow for the detection of gene expression from deep tissues, which is a significant challenge for conventional bioluminescence imaging. nih.govmdpi.comriken.jp For example, the system has been used to create reporter mice that allow for Cre-dependent, tissue-specific expression of Akaluc, facilitating in vivo imaging of various organs. riken.jpresearchgate.net This has been particularly advantageous for brain imaging, as AkaLumine-HCl demonstrates more efficient distribution to the brain than D-luciferin. riken.jpresearchgate.netresearchgate.net The ability to track gene expression longitudinally in the same animal is a key advantage for preclinical studies in areas like cancer research, where it can be used to monitor tumor growth and response to therapy. researchgate.netmdpi.com

Table 1: Comparison of Bioluminescence Systems in Mammalian In Vivo Imaging

Bioluminescence SystemSubstrateLuciferaseEmission PeakKey Advantage in Mammalian SystemsReference
AkaBLIAkaLumine-HClAkaluc~650-677 nm (Far-Red/NIR)Superior brightness and deep tissue penetration, especially in the brain. riken.jpriken.jp Up to 1000-fold brighter signal in vivo. riken.jp riken.jpriken.jp
Conventional FireflyD-luciferinFirefly Luciferase (Fluc)~562 nm (Yellow-Green)Standard, widely used system. nih.gov
oFluc SystemD-luciferinoFlucYellowBright emission, but less effective for brain imaging compared to AkaBLI. riken.jp riken.jp

Monitoring of mRNA Splicing Events and Transcriptional Dynamics

A novel application of the AkaLumine/Akaluc system is its use in monitoring mRNA splicing events. nih.govresearchgate.netdntb.gov.ua By creating a fusion gene construct, researchers can design reporters where the Akaluc enzyme is only translated if a specific, unconventional splicing event occurs. nih.gov For example, a system was developed to monitor the endoplasmic reticulum (ER) stress response by tracking the splicing of the X-box binding protein 1 (Xbp1) transcript. nih.gov Under ER stress, a frameshift induced by splicing leads to the translation of an XBP1-Venus-Akaluc fusion protein, generating a bioluminescent signal that directly correlates with the splicing event. nih.gov This provides a powerful, non-invasive method to study the dynamics of mRNA processing in real-time within a living organism.

Contributions to Neuroscientific Investigations

The AkaLumine/Akaluc system has significantly advanced neuroscientific research by enabling the long-term, non-invasive visualization of neural cells and their activity deep within the brain of living animals. nih.govdrugtargetreview.com The ability of AkaLumine-HCl to efficiently cross the blood-brain barrier is a major advantage for neurological studies. riken.jpdrugtargetreview.com

In Vivo Tracking of Neural Circuitry and Brain Activity

The AkaBLI system allows for the unprecedented tracking of neural circuits and brain activity in real-time, even in freely moving animals. riken.jpnih.govbiorxiv.org Researchers have successfully used this technology to monitor the activity of transplanted neural stem/progenitor cells in mouse models of spinal cord injury, revealing how these cells integrate into the host's neural circuits. nih.govbiorxiv.org The system's high sensitivity has enabled the detection of signals from small numbers of cells deep within the brain. nih.gov In a remarkable demonstration, Akaluc-driven bioluminescence from neurons in the striatum of a marmoset was recorded for over a year, showcasing the potential for long-term studies of brain function and plasticity. riken.jpsci-hub.se

Visualization of Specific Neuronal Ensembles and Their Functional Correlates

A key application of AkaLumine in neuroscience is the visualization of specific neuronal ensembles—small groups of neurons—that are activated during particular behaviors or learning tasks. riken.jpdrugtargetreview.com By placing the Akaluc gene under the control of an activity-dependent promoter, such as c-fos, researchers can label and track neurons that are active in response to specific stimuli. riken.jpsci-hub.se This has been used to non-invasively visualize the same small cluster of hippocampal neurons over several days as mice were exposed to new environments, providing direct insight into the neural basis of learning and memory. riken.jpdrugtargetreview.com This capability to repeatedly image deep-brain neuronal ensembles linked to specific functions represents a significant leap forward for systems neuroscience. riken.jpresearchgate.net

Table 2: Research Findings Using Aka Lumine in Neuroscience

Research AreaModel OrganismKey FindingSignificanceReference
Neural Graft IntegrationMouse (Spinal Cord Injury)Successfully monitored the activity of grafted neural stem cells in vivo, showing their integration with host neural circuits. nih.govProvides a non-invasive method to assess the efficacy of cell transplantation therapies for neurological injuries. nih.govbiorxiv.org
Long-Term Brain ImagingMarmosetTracked deep-brain neurons in the striatum for over a year. riken.jpsci-hub.seDemonstrates the stability and utility of AkaBLI for long-term studies of neural circuits in higher-order species. riken.jpsci-hub.se
Neuronal Ensemble VisualizationMouseVisualized a small ensemble of hippocampal neurons activated during a learning task over multiple days. riken.jpdrugtargetreview.comAllows for the non-invasive, longitudinal study of the cellular basis of learning and memory. riken.jpdrugtargetreview.com
Deep Brain ImagingMouseAkaBLI signal from the brain was up to 1000 times stronger than conventional bioluminescence. riken.jpEnables highly sensitive detection of neural activity in deep brain structures previously difficult to image. riken.jp

Application in Oncology Research Models

Bioluminescence imaging (BLI) is a cornerstone of preclinical oncology research, enabling the quantitative and longitudinal monitoring of tumor progression and therapeutic response in animal models. researchgate.netbiorxiv.org The advent of this compound has significantly amplified the capabilities of BLI in this field.

This compound, in conjunction with Akaluc, provides unparalleled sensitivity for the longitudinal tracking of cancer cells in vivo. The system's emitted light, peaking in the near-infrared spectrum (around 650-677 nm), is less susceptible to absorption and scattering by biological tissues compared to the shorter wavelength light from the D-luciferin/Fluc reaction. mdpi.combmbreports.orgnih.gov This results in superior depth penetration and a much brighter signal from deep-seated tumors. mdpi.com

Research has demonstrated that the AkaBLI system can be 100 to 1000 times brighter in vivo than the conventional FLuc/D-luciferin system. nih.gov This heightened sensitivity allows for the detection of tumors at much earlier stages and from a smaller number of cells. For instance, in intracranial glioma models, Akaluc BLI permitted the detection of as few as 5,000 transplanted cells and could track tumor engraftment as early as four hours post-implantation. nih.gov In models of triple-negative breast cancer, the AkaLuc system had a detection limit of approximately 1,000 cells in the mammary gland, a 10- to 50-fold improvement over FLuc-based systems. biorxiv.org

This enhanced capability is critical for studying cancer metastasis. The AkaBLI system has enabled the non-invasive visualization of single tumorigenic cells trapped within the lungs of mice, a feat that was previously challenging. sci-hub.semdpi.com Studies have successfully used the system to monitor the development of lung metastases from breast cancer and to track the fate of metastatic cells in preclinical models, providing a more holistic view of cancer cell fate when combined with other imaging modalities. nih.govmdpi.com

Table 1: Comparison of Bioluminescence Systems for In Vivo Tumor Imaging
ParameterAkaLumine/Akaluc SystemD-luciferin/Fluc SystemReference
Peak Emission Wavelength~650 - 677 nm (Near-Infrared)~560 - 620 nm (Yellow-Green) mdpi.comresearchgate.net
Relative In Vivo BrightnessUp to 100-1000x brighterBaseline nih.govnih.gov
Sensitivity in Deep Tissue (Brain)Up to 1500-fold increase in sensitivityBaseline mdpi.com
In Vivo Cell Detection Limit~1,000-5,000 cells (model dependent)~10,000-100,000 cells (model dependent) nih.govbiorxiv.org
Key ApplicationHighly sensitive tracking of deep-tissue tumors and micrometastasesStandard for superficial tumors and general in vivo cell tracking nih.govmdpi.com

The high sensitivity and signal-to-noise ratio of the this compound/Akaluc system make it a powerful tool for the non-invasive assessment of anticancer drug efficacy. By enabling precise, longitudinal quantification of tumor burden, researchers can accurately monitor tumor regression in response to therapy and detect early signs of relapse. nih.gov

In preclinical studies, this system has been used to evaluate a range of treatments. For example, in glioma models, Akaluc BLI robustly detected tumor regression following chemoradiation therapy and subsequent recurrence. nih.gov In a murine model of triple-negative breast cancer, the AkaBLI system was instrumental in monitoring the response to a clinically relevant chemotherapy regimen, allowing for the non-invasive tracking of surviving tumor cells in a state of minimal residual disease (MRD). biorxiv.orgbiorxiv.org Other studies have used BLI with luciferase-expressing cancer cells to evaluate the in vivo efficacy of novel therapeutic compounds, demonstrating that the reduction in bioluminescent signal correlates well with tumor growth inhibition. nih.gov This approach offers a more sensitive and accurate alternative to traditional caliper measurements, especially for small or internal tumors. nih.gov

Table 2: Selected Studies Using this compound to Assess Antineoplastic Therapy
Cancer ModelTherapy AssessedKey FindingReference
Glioblastoma (Intracranial)ChemoradiationAkaluc BLI sensitively detected tumor regression and subsequent relapse. nih.gov
Triple-Negative Breast CancerCombination Chemotherapy (Docetaxel, Doxorubicin, Cyclophosphamide)Enabled non-invasive tracking of minimal residual disease (MRD) post-treatment. biorxiv.org
Myelodysplastic Syndrome (Xenograft)Novel Tubulin Inhibitor (PTC-028)The AkaBLI system was used to confirm the efficacy of the agent in a xenograft mouse model. frontiersin.org
Pancreatic Ductal Adenocarcinoma (PDAC)Photodynamic Therapy (PDT)Bioluminescence was used to monitor tumor burden and response to PDT combined with immune checkpoint inhibitors. researchgate.net

Role in Regenerative Medicine Research, Including Cell Transplantation Monitoring

A critical challenge in regenerative medicine is tracking the fate of transplanted cells to understand their survival, migration, engraftment, and differentiation in vivo. researchgate.net this compound-based imaging offers a promising, non-invasive method to monitor these processes in small animal models. bmbreports.orgnih.gov The ability to visualize cells deep within tissues is particularly advantageous for assessing therapies targeting internal organs. bmbreports.orgresearchgate.net

The technology has been proposed for tracking various stem cell populations and assessing their therapeutic potential. researchgate.netnih.gov For instance, by engineering stem cells to express Akaluc, their location and viability can be monitored over time after transplantation. This provides crucial data on whether the cells reach the target tissue and remain functional. bmbreports.orgresearchgate.net However, the application of the AkaBLI system in this context is still under evaluation. Some comparative studies have noted that while the red-shifted light of the AkaBLI system provides better tissue penetration, the standard FLuc system might offer more consistent signal kinetics and lacks a hepatic background signal that can sometimes be observed with AkaLumine, which could be advantageous for tracking systemically administered cell therapies. nih.govfrontiersin.org The choice of system may therefore depend on the specific application, such as the cell type and the target tissue. nih.gov

Studies on Molecular and Cellular Process Visualization in Live Organisms

The exceptional brightness of the this compound/Akaluc system has enabled the visualization of biological processes at unprecedented resolutions within living animals. nih.gov A landmark achievement of this technology is the ability to perform non-invasive imaging of single cells located in deep tissues, such as the lungs. sci-hub.sebmbreports.org This allows researchers to study rare cellular events and track the behavior of individual cells in their native environment. bmbreports.org

This capacity for high-sensitivity imaging has been applied to various fields. In neuroscience, the AkaBLI system has been used to visualize the activity of small ensembles of neurons deep within the brains of freely moving animals, including marmosets. nih.gov This was possible due to the improved ability of AkaLumine-HCl to cross the blood-brain barrier compared to D-luciferin. mdpi.comsci-hub.se Such studies open the door to non-invasively monitoring neural circuitry during complex behaviors over long periods. nih.gov The system's ability to provide high-resolution spatial and temporal data makes it a powerful tool for observing dynamic cellular processes as they unfold in a living organism. nih.gov

Applications in Fundamental Biological Pathway Elucidation and Enzyme Activity Monitoring

Bioluminescence imaging, in general, serves as a powerful method for studying fundamental biology, and the this compound/Akaluc system enhances these applications through its superior sensitivity. researchgate.netthe-scientist.com A primary application is in the creation of reporter gene models to monitor gene expression in real-time. researchgate.netthe-scientist.com In this approach, the luciferase gene (e.g., Akaluc) is placed under the control of a specific gene's promoter. The resulting bioluminescent signal becomes a direct proxy for the promoter's activity, allowing for the dynamic, non-invasive quantification of gene expression in living organisms. researchgate.net

This technique has been effectively used in Drosophila to monitor temporal changes in gene expression with higher sensitivity than traditional methods, even in deep tissues and small numbers of cells. researchgate.net Beyond gene expression, the system can be adapted to study a wide range of biological processes. For example, it can be used to better understand cancer-related pathways such as the immune response, apoptosis, and metabolism. researchgate.net Furthermore, the luciferase-luciferin reaction itself is a direct assay of enzyme (luciferase) activity, which is dependent on cofactors like ATP, allowing it to be used as an indirect sensor for cellular metabolic status. The development of spectrally distinct luciferase-luciferin pairs, including the AkaBLI system, also expands the potential for multiplexed imaging, where multiple cellular or molecular events can be monitored simultaneously within the same animal.

Comparative Performance Analysis with Established Bioluminescent Probes

Advantages of Aka Lumine over D-Luciferin and Related Substrates

This compound demonstrates several key advantages over traditional substrates like D-luciferin, making it a valuable tool for advanced BLI applications. nih.govnews-medical.netresearchgate.net

One of the primary advantages of this compound is its emission spectrum in the near-infrared (NIR) region. nih.govresearchgate.netsigmaaldrich.com The reaction between this compound and luciferase, particularly Akaluc, produces light with a maximum emission wavelength around 650-677 nm. nih.govresearchgate.netmdpi.comjst.go.jp This is significantly red-shifted compared to the peak emission of D-luciferin (approximately 562 nm), which falls within the visible light spectrum. researchgate.netthe-scientist.com Light in the NIR range is less absorbed and scattered by biological tissues, such as hemoglobin and water, allowing for deeper penetration through biological barriers. researchgate.netfujifilm.comnih.govntno.org This enhanced tissue penetration efficiency is crucial for visualizing signals from deep-seated targets with greater clarity and sensitivity. nih.govresearchgate.netnih.gov Studies have shown that this compound bioluminescence exhibits significantly higher penetration through tissue sections compared to D-luciferin and other synthetic luciferins like CycLuc1. nih.gov

The improved tissue penetration of NIR light emitted by this compound contributes directly to superior signal-to-noise ratios (SNR) when imaging deep tissues. mdpi.com By minimizing the attenuation of the emitted signal as it passes through tissue, a stronger signal reaches the detector relative to background noise. nih.gov This is particularly evident in applications requiring the detection of signals from a small number of cells or structures located deep within an organism, such as the nervous system or tumors. nih.govresearchgate.netmdpi.com Research in Drosophila has shown that the Akaluc/AkaLumine system provides significantly higher signal intensity than Luc/D-luciferin for detecting signals from deep tissues and limited cell populations. nih.gov In mouse models, this compound has demonstrated significantly increased target-detection sensitivity from deep tissues compared to D-luciferin at the same concentration. researchgate.netresearchgate.net

Efficient delivery of the bioluminescent substrate to the target tissue is critical for effective in vivo imaging. This compound has shown improved permeability across biological barriers compared to D-luciferin. mdpi.comnih.govuni.lu While D-luciferin exhibits low tissue permeability, particularly across the blood-brain barrier (BBB), this compound demonstrates better distribution to body tissues and deep organs. news-medical.net This enhanced permeability is advantageous for imaging targets in less accessible areas, including the brain. nih.govnews-medical.net Although some newer substrates like Cephalofurimazine (CFz) have shown superior BBB permeability in certain contexts, this compound still represents a significant improvement over D-luciferin for many applications requiring substrate diffusion across biological barriers. researchgate.net

Methodological Considerations for Optimal Bioluminescent System Selection

Selecting the optimal bioluminescent system for a given application requires careful consideration of several factors. The nature and location of the biological target are paramount. For deep tissue imaging, systems utilizing red-shifted or NIR emission, such as this compound with Akaluc, are generally preferred due to better tissue penetration. nih.govresearchgate.netthe-scientist.com The required sensitivity and desired imaging depth will influence the choice of both the luciferase and the substrate. While this compound offers advantages in deep tissue imaging and SNR, particularly when paired with Akaluc, other systems might be suitable or even preferred for superficial targets where tissue penetration is not a major limitation. researchgate.net

Substrate concentration and administration route also play a significant role in optimizing signal intensity and distribution. Studies have investigated various administration methods for this compound, including oral, intravenous, and intraperitoneal routes, with the optimal method potentially varying depending on the model organism and target tissue. nih.govnih.gov The potential for background signals, particularly from the liver with this compound in some models, should also be considered during system selection and experimental design. nih.gov

Synergistic Effects of this compound-Akaluc System in BLI

The combination of this compound with the engineered luciferase Akaluc creates a synergistic system that significantly enhances the capabilities of BLI. nih.govnih.govuni.lu Akaluc was developed through directed evolution of Firefly luciferase to optimize its activity with this compound, resulting in brighter luminescence. nih.govresearchgate.net The Akaluc/AkaLumine system produces a robust NIR-shifted bioluminescence signal with significantly increased output compared to the conventional D-luciferin/FLuc reaction. mdpi.comthe-scientist.com This pairing has been shown to dramatically improve imaging based on luminescent signals, particularly in deep tissues of various animal models, including mice and marmosets. nih.gov The synergistic effect of this compound and Akaluc allows for highly sensitive and non-invasive monitoring of biological processes, even from a small number of cells or in challenging locations like the brain. nih.govnews-medical.netmdpi.com The enhanced performance of the AkaLumine/Akaluc system in detecting deep tissue targets has been demonstrated with significantly increased sensitivity compared to the D-luciferin/FLuc reaction. mdpi.com

Here is a table summarizing some comparative data points for this compound and D-Luciferin:

FeatureThis compound / Akaluc SystemD-Luciferin / FLuc SystemSource(s)
Peak Emission Wavelength~650-677 nm (NIR)~562-578 nm (Visible) nih.govresearchgate.netjst.go.jpthe-scientist.com
Tissue PenetrationHigherLower nih.govresearchgate.netfujifilm.comnih.govntno.org
Deep Tissue SensitivityHigherLower nih.govresearchgate.netmdpi.comnih.govresearchgate.net
Signal-to-Noise Ratio (Deep Tissue)SuperiorLower mdpi.com
Blood-Brain Barrier PermeabilityImproved over D-LuciferinLow news-medical.netmdpi.comnih.govuni.lu
Bioluminescence Output (Deep Tissue)Significantly IncreasedLower mdpi.com
Feature This compound / Akaluc System D-Luciferin / FLuc System Source(s)
Peak Emission Wavelength ~650-677 nm (NIR) ~562-578 nm (Visible) nih.govresearchgate.netjst.go.jpthe-scientist.com
Tissue Penetration Higher Lower nih.govresearchgate.netfujifilm.comnih.govntno.org
Deep Tissue Sensitivity Higher Lower nih.govresearchgate.netmdpi.comnih.govresearchgate.net
Signal-to-Noise Ratio (Deep Tissue) Superior Lower mdpi.com
Blood-Brain Barrier Permeability Improved over D-Luciferin Low news-medical.netmdpi.comnih.govuni.lu
Bioluminescence Output (Deep Tissue) Significantly Increased Lower mdpi.com

Here is a table listing the chemical compounds mentioned and their corresponding PubChem CIDs:

Computational and Theoretical Investigations in Aka Lumine Research

Molecular Dynamics Simulations of Aka Lumine-Enzyme Complexes and Binding Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. While specific MD studies focusing exclusively on the this compound-Akaluc complex are not extensively detailed in publicly available literature, the principles and applications of this technique are well-established in the study of luciferase-substrate interactions. nih.govrsc.org

MD simulations are used to model the conformational changes that occur when a substrate like this compound binds to its enzyme, Akaluc. nih.gov These simulations can reveal the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and orient the substrate within the active site for an efficient reaction. For instance, simulations on firefly luciferase have been used to investigate how the enzyme's structure changes upon substrate binding and how it interacts with different surfaces when immobilized. researchgate.net

By simulating the this compound-Akaluc complex, researchers can:

Analyze Conformational Dynamics: Track the movements of individual atoms and amino acid residues to understand the flexibility of the active site. nih.gov

Identify Key Residues: Pinpoint specific amino acids that are critical for binding this compound, providing targets for further protein engineering.

Calculate Binding Free Energies: Estimate the strength of the interaction between this compound and Akaluc, which correlates with the enzyme's affinity for its substrate.

These computational insights are vital for understanding the structural basis of Akaluc's specificity for this compound and for designing future luciferases with enhanced properties. acs.org

Simulation AspectInvestigative GoalPotential Finding for this compound-Akaluc
Active Site DynamicsTo understand the flexibility and conformational changes of the binding pocket upon substrate entry.Revelation of specific loop movements or side-chain reorientations in Akaluc that accommodate the extended structure of this compound.
Binding Interface AnalysisTo identify the network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the substrate and enzyme.Mapping of key residues in Akaluc responsible for its high affinity and specificity for this compound over D-luciferin.
Solvent InteractionTo model the role of water molecules in mediating or competing with substrate binding.Understanding how water molecules are displaced from the active site, a critical step for the light-emitting reaction.

Quantum Chemical Calculations for Predicting Photophysical Properties and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for predicting the electronic structure and photophysical properties of molecules like this compound. researchgate.netnih.gov These calculations are fundamental to understanding why this compound emits light in the near-infrared spectrum, a key feature for its application in deep-tissue imaging. nih.gov

Researchers use these methods to calculate properties such as:

Absorption and Emission Wavelengths: TD-DFT can accurately predict the wavelengths of light a molecule will absorb and emit. nih.gov For luciferin (B1168401) analogues, computational studies have shown a strong correlation between calculated and experimentally measured fluorescence wavelengths. nih.gov This predictive power allows for the rational design of new substrates with desired colors of light emission.

Quantum Yields: While more complex to calculate, theoretical approaches can provide insight into the efficiency of the light-emitting process. This helps in designing analogues with improved brightness. researchgate.net

Reaction Energetics: Quantum calculations can model the energy changes that occur during the chemical reaction that leads to light emission, helping to understand the reaction mechanism and identify rate-limiting steps.

Studies on various luciferin analogues have demonstrated that modifying the chemical structure, for example by adding electron-donating groups, leads to a red-shift in the emission wavelength. researchgate.netnih.gov The extended π-conjugated system of this compound is a direct result of such design principles, which can be validated and explored through quantum chemical calculations. rsc.org

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT)Ground-state electronic structure, molecular orbital energies (HOMO/LUMO).Explains the effect of this compound's chemical structure on its electronic properties, which dictate its reactivity and spectral characteristics.
Time-Dependent DFT (TD-DFT)Excited-state energies, absorption and fluorescence emission wavelengths.Predicts the near-infrared emission of this compound and guides the design of new analogues with further red-shifted emissions. researchgate.netnih.gov
Conductor-like Screening Model (COSMO/PCM)Solvent effects on photophysical properties.Models how the environment of the luciferase active site influences the emission color and brightness. nih.gov

In Silico Modeling of Bioluminescent System Performance and Optimization

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of biological systems. For the this compound-Akaluc pair, these models are crucial for understanding system performance and guiding optimization efforts. A key technique in this area is molecular docking.

Molecular docking is a computational method that predicts the preferred orientation of a substrate when bound to an enzyme to form a stable complex. researchgate.net In the context of this compound, docking simulations can be used to:

Predict Binding Modes: Determine how this compound fits into the active site of Akaluc.

Estimate Binding Affinity: Score the different binding poses to estimate the strength of the interaction, which helps in predicting whether a modified substrate will be active.

Screen Virtual Libraries: Test large numbers of potential luciferin analogues computationally to identify promising candidates for synthesis and experimental validation. hibiscuspublisher.comhibiscuspublisher.com

Bioinformatic Analysis of Engineered Luciferases (Akaluc) and Their Substrate Specificity

The development of Akaluc, a luciferase variant optimized for this compound, is a prime example of successful protein engineering. nih.govriken.jp Bioinformatic analysis is the foundation of this process, providing the tools to understand, compare, and manipulate protein sequences and structures.

The engineering of Akaluc from a parent firefly luciferase likely involved several bioinformatic steps:

Sequence Alignment and Homology Modeling: The amino acid sequence of the parent luciferase is aligned with other known luciferases to identify conserved regions and key functional residues. bmmj.org If a crystal structure is unavailable, homology modeling can be used to build a 3D model of the enzyme based on the structure of a related protein. bmmj.org

Active Site Analysis: The 3D model is analyzed to map the active site and identify residues that interact with the substrate. This analysis helps to select targets for mutagenesis aimed at improving the interaction with a new substrate like this compound. acs.org

Directed Evolution and Rational Design: Bioinformatics guides both random and targeted approaches to protein engineering. In directed evolution, mutations are introduced randomly, and computational tools can help analyze the results of high-throughput screening. In rational design, specific mutations are planned based on computational predictions of their effects on substrate binding and activity. nih.gov Akaluc was developed through directed evolution to produce brighter luminescence with this compound. nih.gov

By comparing the sequences of Akaluc and its parent luciferase, bioinformatic analysis can reveal the specific mutations that confer its enhanced specificity and activity with this compound. This knowledge is crucial for the continued development of highly specific and orthogonal luciferase-luciferin pairs for multiplexed imaging, where multiple biological processes can be tracked simultaneously. nih.govresearchgate.net

Challenges, Limitations, and Prospective Directions in Aka Lumine Research

Current Technical Hurdles in Bioluminescence Imaging with Aka Lumine

Despite its advantages, the use of this compound and the AkaBLI system is accompanied by several technical challenges that researchers must navigate.

Physicochemical Properties: The original this compound compound suffers from very poor water solubility, which historically limited its practical use in in vivo experiments. researchgate.netelectronicspecifier.comeurekalert.org To overcome this, a hydrochloric acid salt, AkaLumine-HCl (also known as TokeOni), was developed, which exhibits significantly improved water solubility (from <2 mM for AkaLumine to <40 mM for the HCl salt). electronicspecifier.comnih.govnih.gov However, the acidity of the AkaLumine-HCl solution has been associated with potential skin and heart toxicity in some animal studies. nih.govresearchgate.net

Background Signal and Biodistribution: A notable hurdle with AkaLumine-HCl is the generation of non-specific background signals, particularly a high signal in the liver, which can complicate the analysis of biological targets in or near that organ. researchgate.netnih.gov This has been observed even in naive mice not expressing a luciferase. nih.govresearchgate.net

Signal Kinetics and Saturation: The high sensitivity of the AkaLumine/Akaluc system can result in a lingering signal detectable up to 24 hours after substrate administration. nih.gov This persistence can interfere with the accurate determination of baseline values in longitudinal studies if experiments are scheduled too closely together. nih.gov Furthermore, like other BLI methods, the correlation between the AkaBLI signal and tumor size can diminish for very large tumors (e.g., >40 mm³), where the signal may begin to plateau. nih.gov

Immunogenicity: In some preclinical models, the engineered Akaluc enzyme has been shown to elicit an immune response. This necessitated the use of immunodeficient host animals for accurate longitudinal monitoring of transplanted cells, indicating a potential limitation for studies involving immunocompetent systems. biorxiv.orgbiorxiv.org

Enzyme-Substrate Inefficiency: While AkaLumine can react with the native firefly luciferase (Fluc), the photon output from this pairing is significantly lower than that of the traditional D-luciferin/Fluc reaction. biorxiv.org This inefficiency was the primary motivation for engineering the Akaluc enzyme, which is specifically optimized to produce a much brighter signal with AkaLumine. indiansciencejournal.inbiorxiv.orgasianscientist.com

Potential for Further Chemical Modification of this compound for Enhanced Properties

A promising avenue of research involves the chemical modification of the this compound scaffold to develop next-generation analogs with superior characteristics. This approach has already proven successful in addressing some of the compound's initial limitations.

The development of AkaLumine-HCl and seMpai are prime examples of targeted chemical modifications. electronicspecifier.comnih.gov seMpai, which contains an N-atom in the AkaLumine structure, was designed to improve aqueous solubility while mitigating the liver-specific background signal associated with AkaLumine-HCl. nih.gov

More recently, researchers have synthesized a novel analog named AkaSuke by introducing a thiazole (B1198619) ring, a key feature of D-luciferin, into the AkaLumine framework. biorxiv.org This modification resulted in an analog that, when paired with standard firefly luciferase, produces a photon output nearly an order of magnitude higher than the AkaLumine/Fluc reaction. biorxiv.org Such work highlights the potential for creating brighter and more efficient luciferins by exploring structure-activity relationships and combining structural motifs from different luciferin (B1168401) classes. biorxiv.org Future efforts will likely focus on fine-tuning these structures to further enhance quantum yield, optimize emission wavelengths, and improve pharmacokinetic properties for even greater in vivo sensitivity.

CompoundKey ModificationResulting EnhancementEmission Max (λmax) with Fluc
AkaLumineBase Scaffold (extended π-conjugation)Near-infrared emission~675 nm researchgate.netnih.gov
AkaLumine-HCl (TokeOni)HCl salt formationIncreased water solubility electronicspecifier.comeurekalert.orgsciencedaily.com~677 nm electronicspecifier.comnih.govnih.gov
seMpaiN-atom incorporationHigh solubility, reduced liver background nih.gov~675 nm nih.gov
AkaSukeThiazole ring addition~10x higher photon output than AkaLumine/Fluc biorxiv.org~680 nm biorxiv.org

Exploration of Novel Bioluminescent Enzyme-Substrate Pairings Beyond Akaluc

The full potential of this compound and its derivatives is being unlocked through their pairing with a variety of luciferases beyond the specifically engineered Akaluc. This exploration aims to create orthogonal systems for multiplexed imaging and to find optimal pairings for specific biological applications.

An orthogonal system allows for the simultaneous visualization of two or more distinct biological events within the same subject. biorxiv.org For instance, the AkaLuc/AkaLumine system has been successfully used alongside the Antares/fluorofurimazine system to concurrently track CAR-T cells and tumor size, respectively, in the same animal. nih.govresearchgate.net This demonstrates the compatibility of the this compound system with reporters from different origins (e.g., the NanoLuc-based Antares). nih.gov

Furthermore, research into pairing this compound analogs with other firefly luciferase variants is yielding promising results. The analog AkaSuke was found to be highly catalytic with DkumLuc1, a Japanese firefly luciferase, producing a signal intensity comparable to the benchmark AkaLumine/Akaluc system. biorxiv.org This AkaSuke/DkumLuc1 pair is being investigated as another potential orthogonal partner for the AkaLumine/Akaluc system, which would enable dual near-infrared imaging. biorxiv.org Studies have also evaluated AkaLumine-HCl (TokeOni) with other luciferases like Luc2, CBR2, and CBG99, confirming that each unique enzyme-substrate combination has a distinct intensity and kinetic profile, underscoring the importance of empirical optimization for any given experiment. nih.gov

Expansion of this compound Applications into Emerging Biological Research Fields

The superior sensitivity and deep-tissue penetration of the AkaLumine/Akaluc system have enabled its application in a diverse and expanding range of biological research fields.

Oncology: The system is a powerful tool for cancer research, allowing for the non-invasive tracking of early tumor initiation, growth, and metastasis. nih.govresearchgate.net Its high sensitivity enables the detection of minimal residual disease (MRD) following chemotherapy, with a detection limit as low as a single cancer cell in the lungs of mice in some studies. biorxiv.orgbiorxiv.org It has been applied to models of glioma, breast cancer, and lung cancer. eurekalert.orgnih.govbiorxiv.org

Immunology and Cell Therapy: AkaBLI is used to monitor the location and activity of immune cells in vivo. It has been employed to visualize CAR-T cell trafficking and to specifically identify and track activated T-cells during an anti-tumor immune response. nih.govresearchgate.netresearchgate.net

Neuroscience: Because AkaLumine-HCl can cross the blood-brain barrier, the AkaBLI system has become invaluable for neuroscience. indiansciencejournal.inriken.jp It allows for the long-term, non-invasive imaging of brain activity and neuronal structures in freely moving animals, including mice and monkeys, providing insights into how brain function correlates with behavior. indiansciencejournal.inasianscientist.comriken.jp

Virology: Researchers have used the AkaLumine/Akaluc system to monitor the spatiotemporal dynamics of viral infections in real-time. For example, it has been used to visualize the spread of SARS-CoV-2 in the respiratory organs of animal models and to assess the efficacy of antiviral drugs. nih.gov

Gene Expression Studies: In model organisms like Drosophila melanogaster, the system provides a highly sensitive method for the temporal monitoring of gene expression, even in deep tissues or small cell populations, and can be adapted to report on events like mRNA splicing. nih.gov

Advancements in Quantitative Analysis and Image Processing for this compound Signals

The intense signal produced by the AkaLumine/Akaluc pair enhances the potential for robust quantitative analysis of biological processes. Research has demonstrated a linear correlation between the number of luciferase-expressing cells and the resulting photon output, a critical foundation for quantification. biorxiv.orgbiorxiv.org

The system's high sensitivity significantly lowers the limit of detection. In vitro, as few as five cells can be detected, while in vivo detection limits of approximately 1,000 cells in a mammary gland have been reported—a substantial improvement over conventional BLI systems. biorxiv.org For quantitative comparisons, bioluminescence is consistently measured in standardized units of radiance (photons/second/cm²/steradian), allowing for rigorous comparison across different experiments and reporter systems. nih.govresearchgate.net

A key area for future advancement is in image processing for multiplexed imaging. When using two different NIR-emitting pairs, such as the proposed AkaSuke/DkumLuc1 and AkaLumine/Akaluc systems, the development of improved spectral unmixing algorithms will be crucial to accurately separate the overlapping emission signals and precisely quantify each biological source. biorxiv.org Analysis of the reaction kinetics, including the time to peak signal emission, is also an important quantitative parameter that is routinely reported and analyzed. biorxiv.org

Methodological Standardization for Reproducible this compound-Based Studies

Ensuring the reproducibility of studies using this compound requires the standardization of several key methodological parameters. The lack of standardized reporting can make it difficult to compare findings across different laboratories.

Key areas requiring standardization include:

Substrate Formulation: The specific substrate used (e.g., AkaLumine, AkaLumine-HCl, seMpai), its purity, and its final concentration are critical variables that directly impact signal output. nih.govbiorxiv.org

Imaging Protocols: Acquisition parameters on imaging systems must be consistently reported, including exposure time, camera binning, field of view, f/stop, and the use of emission filters. biorxiv.orgbiorxiv.org

Baseline Measurements: Given the potential for a lingering signal from this compound, standardized protocols for acquiring and applying baseline corrections are necessary. For example, a sufficient washout period must be established before taking pre-injection images for a subsequent timepoint. nih.gov

Biological Models: The choice of cell lines and animal models, including the host's immune status, must be clearly defined, as factors like immunogenicity of the reporter protein can influence the results. biorxiv.org

Data Analysis and Reporting: Standardizing the units of measurement (e.g., radiance) and the statistical methods used for data analysis is essential for enabling direct comparison and meta-analysis of studies. This aligns with broader efforts in the bioluminescence field to move toward standardized, absolute optical signal measurements. mdpi.com

Q & A

Q. What is the underlying mechanism of Aka Lumine®'s RGB tricolor luminescence, and how does it differ from traditional fluorescent markers?

this compound® employs a bioengineered luciferase-luciferin system inspired by firefly bioluminescence. Its RGB emission is achieved through structural modifications of luciferin analogs to shift wavelength outputs (e.g., red: 620–650 nm; green: 520–550 nm; blue: 450–490 nm). Unlike fluorescent markers requiring external light excitation, this compound® generates self-sustained luminescence via enzymatic reactions, eliminating autofluorescence interference in deep tissues. Key validation experiments include spectrophotometric emission profiling and comparative studies with GFP-based markers under hypoxic conditions .

Q. What experimental protocols are essential for ensuring this compound®'s stability in physiological environments?

Stability protocols involve:

  • pH buffering : Maintain physiological pH (7.2–7.4) using HEPES or PBS buffers to prevent enzyme denaturation.
  • Temperature control : Conduct reactions at 37°C (±0.5°C) with real-time thermal monitoring.
  • Substrate purity : Use HPLC-purified luciferin analogs (≥98% purity) to minimize side reactions. Accelerated degradation assays (e.g., 72-hour exposure to serum proteins) quantify half-life under simulated in vivo conditions .

Q. How can researchers optimize this compound®'s signal-to-noise ratio for superficial vs. deep-tissue imaging?

Optimization requires:

  • Spectral unmixing : Apply computational algorithms to isolate RGB signals from background noise.
  • Dose titration : Determine the minimum effective substrate concentration (e.g., 0.1–1.0 mg/kg in murine models) via dose-response curves.
  • Time-gated imaging : Use delayed signal capture (≥5 ms post-injection) to reduce nonspecific luminescence from blood vessels .

Advanced Research Questions

Q. What methodologies enable cross-validation of this compound®'s tumor-targeting efficiency across multiple cancer models?

A multi-model approach is recommended:

  • In vitro : Compare uptake ratios in 3D spheroid vs. monolayer cultures using confocal microscopy.
  • In vivo : Employ orthotopic (e.g., breast cancer PDX models) and metastatic (e.g., lung colonization) murine systems.
  • Validation : Correlate luminescence intensity with histopathological tumor burden using regression analysis (R² > 0.85 threshold). Discrepancies in uptake kinetics may require adjusting substrate delivery methods (e.g., intraperitoneal vs. intravenous) .

Q. How can researchers resolve contradictions in catalytic efficiency metrics between this compound®'s palladium catalyst and conventional hydrogenation catalysts?

Contradictions often stem from differing reaction conditions. Resolve by:

  • Standardizing metrics : Compare turnover frequency (TOF) and selectivity under identical pressure (1–5 bar H₂) and temperature (25–40°C).
  • Surface characterization : Use TEM and XPS to analyze palladium dispersion on polymer supports.
  • Kinetic modeling : Apply Michaelis-Menten kinetics to enzyme-like catalyst behavior, identifying rate-limiting steps (e.g., H₂ dissociation vs. substrate adsorption) .

Q. What interdisciplinary strategies are effective for integrating this compound® into regenerative medicine studies (e.g., stem cell tracking)?

Strategies include:

  • Co-labeling : Combine this compound® with MRI-visible nanoparticles for multimodal tracking.
  • Long-term viability assays : Monitor stem cell proliferation post-labeling (≥14 days) to assess cytotoxicity.
  • In vivo–ex vivo correlation : Use bioluminescence-guided biopsy to validate signal accuracy in target organs .

Q. How should experimental designs account for batch-to-batch variability in this compound®'s luminescence output?

Mitigation involves:

  • Quality control (QC) protocols : Implement batch testing via luminescence intensity assays (e.g., 96-well plate reader with CV < 5%).
  • Normalization : Include internal reference standards (e.g., recombinant luciferase) in each experiment.
  • Statistical adjustment : Apply ANOVA to identify outlier batches and exclude them from meta-analyses .

Methodological Frameworks

Q. What statistical tools are recommended for analyzing time-series luminescence data from this compound®-based imaging?

Use:

  • Mixed-effects models : Account for repeated measurements in longitudinal studies.
  • Fourier transform analysis : Detect periodic signal fluctuations (e.g., circadian influences).
  • Machine learning : Train convolutional neural networks (CNNs) to classify tumor vs. non-tumor signals in high-throughput datasets .

Q. How can researchers design robust negative controls for this compound® experiments to exclude false positives?

Design controls as:

  • Substrate-free controls : Administer buffer-only solutions to measure background luminescence.
  • Enzyme-inhibited controls : Use luciferase inhibitors (e.g., dehydroluciferin) to confirm reaction specificity.
  • Sham-operated animals : Image non-tumor-bearing subjects to establish baseline signals .

Q. What steps ensure reproducibility when scaling this compound® protocols from murine models to larger organisms?

Key steps:

  • Dose scaling : Apply allometric principles (body surface area or mg/kg adjustments).
  • Imaging calibration : Use phantoms with known luminescence values to standardize equipment across labs.
  • Inter-lab validation : Share raw datasets and analysis pipelines via platforms like Zenodo for peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.